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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant
interest as a potential therapeutic target for a range of conditions, including inflammatory bowel
disease, cancer, and cardiovascular disorders.[1][2] Despite its discovery over two decades
ago, the deorphanization of GPR35 has been complex, with several endogenous molecules
proposed as candidate ligands.[1][3] This technical guide provides a comprehensive overview
of the current understanding of endogenous ligands for GPR35, their signaling pathways, and
the experimental methodologies used for their characterization. The information is tailored for
researchers, scientists, and drug development professionals working to unravel the
physiological roles of GPR35 and explore its therapeutic potential.

Putative Endogenous Ligands for GPR35

While GPR35 is still officially considered an orphan receptor, several endogenous molecules
have been identified as potential agonists.[4] However, the physiological relevance of some of
these ligands remains a subject of debate due to low potency or significant species-specific
differences in activity. The most prominent proposed endogenous ligands are detailed below.

Kynurenic Acid (KYNA)
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Kynurenic acid, a metabolite of the tryptophan pathway, was one of the first endogenous
ligands to be proposed for GPR35. It is present in various tissues, including the gastrointestinal
tract and the immune system, where GPR35 is also highly expressed. However, the affinity of
KYNA for GPR35 is in the low micromolar range, and its potency varies significantly across
species, being considerably higher in rodents than in humans. This has led to questions about
its role as a true physiological ligand in humans.

Lysophosphatidic Acid (LPA)

Lysophosphatidic acid, a bioactive phospholipid, has also been suggested as an endogenous
ligand for GPR35. Specifically, 2-acyl LPA species have been shown to induce GPR35-
dependent signaling. This is supported by the homology of GPR35 to other LPA receptors. LPA
has been shown to signal through GPR35 in macrophages to maintain intestinal homeostasis.

Chemokine (C-X-C motif) Ligand 17 (CXCL17)

CXCL17, a mucosal chemokine, has been identified as a potential high-affinity ligand for
GPR35, leading to the proposal of renaming GPR35 to CXCRS8. However, this finding is
controversial, with other studies failing to replicate CXCL17-induced GPR35 activation in
various assay systems. These conflicting reports highlight the need for further investigation to
clarify the relationship between CXCL17 and GPR35.

5-Hydroxyindoleacetic Acid (5-HIAA)

More recently, 5-hydroxyindoleacetic acid, a major metabolite of serotonin, has been identified
as a potent endogenous ligand for GPR35. 5-HIAA is produced by platelets and mast cells and
has been shown to promote the recruitment of GPR35-expressing neutrophils to sites of
inflammation. The discovery of 5-HIAA as a GPR35 ligand provides a new avenue for
understanding the receptor's role in immune responses.

Quantitative Data on Endogenous Ligand Activity

The potency of proposed endogenous ligands for GPR35 varies depending on the species and
the assay used. The following tables summarize the available quantitative data (EC50 values)
for the activation of human and rat GPR35 by these ligands in different functional assays.

Table 1: Potency (EC50) of Endogenous Ligands at Human GPR35
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Ligand Assay Type Reported EC50 (uM)
Kynurenic Acid B-arrestin Recruitment >100
Kynurenic Acid Calcium Mobilization 217

Not explicitly stated for human
Lysophosphatidic Acid Calcium Mobilization GPR35, but 2-oleoyl LPA
showed significant response

CXCL17 Calcium Mobilization ~0.1 (Controversial)

o Dose-dependent
5-HIAA Receptor Internalization _ o
internalization observed

Table 2: Potency (EC50) of Endogenous Ligands at Rat GPR35

Ligand Assay Type Reported EC50 (uM)
Kynurenic Acid [-arrestin Recruitment 66

Lysophosphatidic Acid Calcium Mobilization Not explicitly stated
CXCL17 Not reported -

o Dose-dependent
5-HIAA Receptor Internalization _ o
internalization observed

GPR35 Signaling Pathways

Upon activation by an agonist, GPR35 can couple to several heterotrimeric G proteins,
primarily Gai/o and Gal2/13, to initiate downstream signaling cascades. The receptor can also
signal independently of G proteins through the recruitment of B-arrestin.

G Protein-Dependent Signaling

e Gai/o Pathway: Coupling to Gai/o proteins typically leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic AMP (CAMP) levels.
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e Gal12/13 Pathway: Activation of Gal2/13 stimulates the RhoA signaling cascade, which
plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.

e Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium
concentrations, likely through Gag-mediated activation of phospholipase C, although the
precise G protein linkage can be cell-type dependent.

G Protein-Independent Signaling (B-Arrestin Pathway)

Agonist binding to GPR35 promotes its phosphorylation by G protein-coupled receptor kinases
(GRKSs), creating a binding site for B-arrestin-2. The recruitment of 3-arrestin not only leads to
receptor desensitization and internalization but also initiates G protein-independent signaling
cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.

Below are diagrams illustrating the key signaling pathways activated by GPR35.
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Caption: GPR35 Signaling Pathways.

Experimental Protocols

Characterizing the interaction of endogenous ligands with GPR35 requires a variety of in vitro
functional assays. Below are detailed methodologies for three key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor
activation, typically mediated by Gaq or Gai/o (via By subunits) signaling pathways.

Materials:

HEK293 cells stably or transiently expressing GPR35.
e Cell culture medium (e.g., DMEM with 10% FBS).

e Assay buffer (e.g., HBSS with 20 mM HEPES).

o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

e Probenecid (to prevent dye leakage).

e Test ligands (e.g., kynurenic acid, LPA).

e 96- or 384-well black, clear-bottom assay plates.

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:

o Cell Plating: Seed GPR35-expressing HEK293 cells into black, clear-bottom assay plates at
an appropriate density and allow them to adhere overnight.

e Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 UM Fluo-
4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

» Remove the culture medium from the cells and add the dye loading buffer to each well.
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 Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

e Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer at 2x the final
desired concentration.

e Assay Measurement:

[¢]

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the
desired temperature (typically 37°C).

[¢]

Measure the baseline fluorescence for a set period.

[¢]

Use the automated injector to add the 2x ligand solutions to the wells.

[e]

Immediately begin measuring the fluorescence intensity over time to capture the calcium
transient.

o Data Analysis:
o Determine the peak fluorescence response for each well.
o Subtract the baseline fluorescence from the peak response.

o Plot the change in fluorescence against the ligand concentration and fit the data to a
sigmoidal dose-response curve to determine the EC50 value.
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Caption: Calcium Mobilization Assay Workflow.

B-Arrestin Recruitment Assay
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This assay directly measures the interaction between GPR35 and (-arrestin-2 upon agonist
stimulation, providing a readout for receptor activation that is independent of G protein
coupling. The PathHunter® assay from DiscoverX is a commonly used platform for this
purpose.

Materials:

o PathHunter® CHO-K1 GPR35 (-Arrestin cells (or a similar cell line).
e Cell culture medium and supplements.

o Assay buffer.

o Test ligands.

o PathHunter® detection reagents.

e White, solid-bottom assay plates.

e Luminescence plate reader.

Procedure:

e Cell Plating: Seed the PathHunter® GPR35 cells into white, solid-bottom assay plates and
incubate overnight.

o Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer.
o Ligand Addition: Add the diluted ligands to the respective wells of the cell plate.

¢ Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and [3-
arrestin recruitment.

e Detection:
o Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

o Add the detection reagent to each well.
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o Incubate the plate at room temperature for 60 minutes in the dark.

o Measurement: Measure the chemiluminescent signal using a plate reader.

o Data Analysis:

o Plot the luminescence signal against the ligand concentration.

o Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
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Caption: B-Arrestin Recruitment Assay Workflow.
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[3°S]GTPYS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [3>*S]GTPyS, to G
proteins upon receptor activation. It provides a direct measure of G protein activation and is
particularly useful for Gai/o-coupled receptors.

Materials:

Cell membranes prepared from cells expressing GPR35.

e Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, pH 7.4).
e [3S]GTPYS.

e GDP.

o Test ligands.

« Scintillation vials and scintillation fluid.

o Glass fiber filter mats.

e Cell harvester.

 Scintillation counter.

Procedure:

e Reaction Setup: In a microcentrifuge tube, combine the GPR35-expressing cell membranes,
GDP (to ensure binding of [3°S]GTPYS is agonist-dependent), and the test ligand at various
concentrations in assay buffer.

« Initiate Reaction: Add [3>*S]GTPYS to initiate the binding reaction.
¢ [ncubation: Incubate the reaction mixture at 30°C for 60 minutes.

e Termination and Filtration:
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o Terminate the reaction by rapid filtration through glass fiber filter mats using a cell
harvester.

o Wash the filters with ice-cold assay buffer to remove unbound [3>*S]GTPyS.

e Measurement:

o Place the filter mats into scintillation vials with scintillation fluid.

o Quantify the amount of bound [3°S]GTPyS using a scintillation counter.
o Data Analysis:

o Subtract the non-specific binding (measured in the absence of membranes or presence of
excess unlabeled GTPyS) from all values.

o Plot the specific binding against the ligand concentration and fit the data to determine the
EC50 and Emax values.

Conclusion

The identification and characterization of endogenous ligands for GPR35 are crucial for
understanding its physiological functions and for the development of novel therapeutics. While
several candidate ligands have been proposed, the field is still evolving, with ongoing research
aimed at definitively identifying the true endogenous agonist(s) and elucidating the complexities
of GPR35 signaling. The quantitative data and detailed experimental protocols provided in this
guide serve as a valuable resource for researchers dedicated to advancing our knowledge of
this important receptor. The continued application of robust pharmacological assays will be
essential for validating these ligands and for screening new chemical entities that can modulate
GPR35 activity for therapeutic benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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